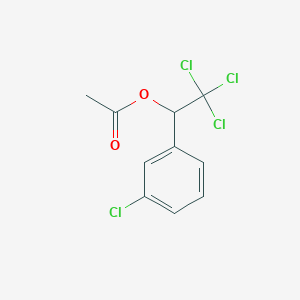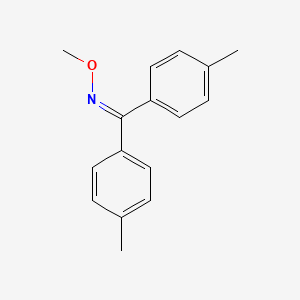
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic organic compound. It features a benzoxepine ring, which is a seven-membered ring containing both oxygen and carbon atoms. The presence of hydroxyl and dione functional groups suggests potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable phenol derivative with a dicarbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
- Oxidation of the hydroxyl group may yield 6-oxo-1-benzoxepine-3,5(2H,4H)-dione.
- Reduction of the dione groups may yield 6-hydroxy-1-benzoxepine-3,5-diol.
Applications De Recherche Scientifique
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of polymers or other materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-1-benzoxepine-3,5-diol
- 6-Oxo-1-benzoxepine-3,5(2H,4H)-dione
Uniqueness
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is unique due to the combination of its functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
63815-26-9 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-hydroxy-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C10H8O4/c11-6-4-8(13)10-7(12)2-1-3-9(10)14-5-6/h1-3,12H,4-5H2 |
Clé InChI |
YINKEVSSUOSWPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)COC2=CC=CC(=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


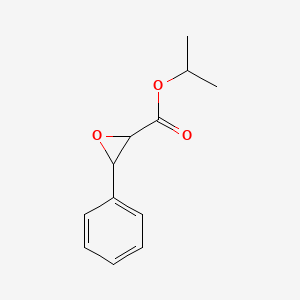
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
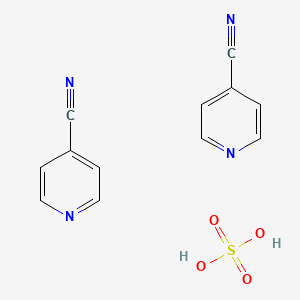
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
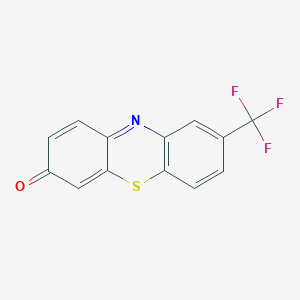
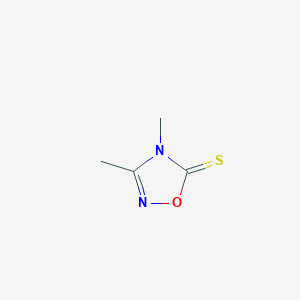
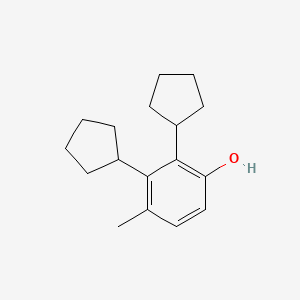
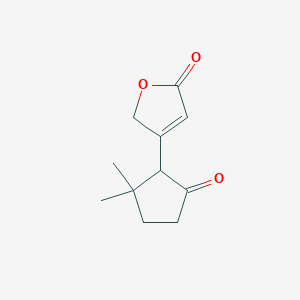
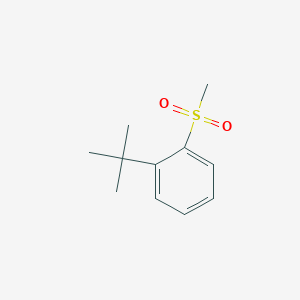
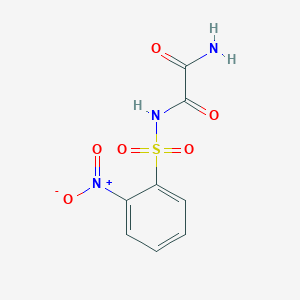
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
